Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-
Description
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- (hereafter referred to as the target compound) is a halogenated benzoic acid derivative featuring a bromine atom at the 5-position and a 2-nitroethenylamino substituent at the 2-position. The nitroethenyl group introduces strong electron-withdrawing effects, likely influencing acidity, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
5-bromo-2-[[(E)-2-nitroethenyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O4/c10-6-1-2-8(7(5-6)9(13)14)11-3-4-12(15)16/h1-5,11H,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMFZZFALOIGB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226969 | |
| Record name | 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-75-5 | |
| Record name | 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Benzoic acid derivatives are often explored for their biological activities. The specific compound under discussion has been investigated for potential use in:
- Antimicrobial Agents : Research indicates that benzoic acid derivatives can exhibit antimicrobial properties. The presence of the nitro group may enhance this activity by participating in electron transfer mechanisms that disrupt microbial cell function .
- Cancer Therapeutics : Some studies suggest that compounds similar to benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The bromine atom may contribute to increased lipophilicity, aiding in cellular uptake .
Case Study: Antimicrobial Activity
A study conducted on various benzoic acid derivatives demonstrated that modifications at the 5-position significantly affect their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The incorporation of the nitroethenyl group was found to enhance activity compared to parent compounds.
Organic Synthesis
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- is valuable in organic synthesis due to its ability to act as both a nucleophile and electrophile:
- Reagent for Nucleophilic Substitution Reactions : The compound can be used in nucleophilic substitution reactions where the amino group acts as a nucleophile, facilitating the formation of new carbon-nitrogen bonds .
- Intermediate in Synthesis : It serves as a key intermediate for synthesizing other complex organic molecules, including pharmaceuticals and agrochemicals. Its synthetic routes often involve multi-step processes with careful optimization of reaction conditions to maximize yield .
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Chemistry : Benzoic acid derivatives are utilized as additives or monomers in polymer synthesis, affecting properties such as thermal stability and mechanical strength .
- Colorimetric Reagents : Some derivatives have been developed as colorimetric reagents for detecting metal ions like copper(II), showcasing their utility beyond traditional organic chemistry applications.
Summary Table of Applications
Mechanism of Action
The mechanism by which benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and nitro group can influence the compound's reactivity and binding affinity to biological targets, affecting various biochemical processes.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table compares the target compound with structurally related benzoic acid derivatives:
Key Observations :
- Electron Effects : The nitroethenyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in 2-bromo-5-methoxybenzoic acid . This difference significantly impacts acidity (lower pKa for nitro derivatives) and reactivity in substitution reactions.
- Bioactivity Potential: Schiff base derivatives (e.g., ) are known for antimicrobial and anticancer activities , while pyrrole-substituted analogs () may exhibit unique binding properties due to aromatic heterocycles .
Physicochemical Properties
- Acidity: The nitroethenyl group in the target compound likely reduces pKa compared to methoxy-substituted analogs. For example, 2-bromo-5-methoxybenzoic acid has a pKa closer to benzoic acid (~4.2), while hydroxyamino-substituted derivatives () exhibit pKa ~7.72 due to competing electron effects .
- Thermal Stability : Nitro groups may lower thermal stability compared to halogen or alkoxy substituents, as seen in ’s high-boiling sulfonamide derivatives .
Biological Activity
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
Molecular Formula: C₉H₇BrN₂O₄
Molecular Weight: Approximately 287.07 g/mol
Key Functional Groups:
- Bromine atom at the 5-position of the benzoic acid moiety.
- Amino group linked to a 2-nitroethenyl group .
The presence of these functional groups is believed to contribute to the compound's biological activity, particularly in the context of drug development and therapeutic applications.
The biological activity of benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- is primarily attributed to its ability to interact with various biomolecules. It can act as both a nucleophile and an electrophile, facilitating reactions that lead to enzyme inhibition or activation. The compound's aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as lysine or cysteine, resulting in modifications that alter protein function and affect biochemical pathways .
Biological Activities
Research has indicated that benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
- Anticancer Properties: Some studies have indicated that derivatives of this compound may inhibit cancer cell proliferation, suggesting a role in cancer therapeutics.
Research Findings and Case Studies
- Synthesis and Biological Evaluation:
-
In Vitro Studies:
- In vitro assays have revealed that this compound can affect gene expression related to apoptosis and cell cycle regulation. These findings indicate its potential utility in cancer treatment.
-
Comparative Analysis:
- A comparative study with similar compounds (e.g., 2-amino-5-bromobenzoic acid) highlighted differences in biological activity profiles, emphasizing the unique effects imparted by the nitroethenyl substituent.
Applications
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- has potential applications across various fields:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new antimicrobial and anticancer agents |
| Agricultural Chemicals | Potential use as a pesticide or herbicide due to its biological activity |
| Materials Science | Utilization in organic synthesis for creating novel materials |
Preparation Methods
Precursor Synthesis: Preparation of 5-Bromo-2-Substituted Benzoic Acid Derivatives
The synthesis of benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- typically begins with the preparation of 5-bromo-2-substituted benzoic acids, such as 5-bromo-2-chlorobenzoic acid or 5-amino-2-bromobenzoic acid, which serve as key intermediates.
5-Bromo-2-Chlorobenzoic Acid Preparation
A patented method describes the chlorination of 5-bromobenzoic acid to obtain 5-bromo-2-chlorobenzoic acid under controlled conditions, which is a valuable intermediate for further functionalization in hypoglycemic drug synthesis. The reaction involves selective chlorination and purification steps to achieve high purity suitable for subsequent transformations.5-Amino-2-Bromobenzoic Acid Preparation
This compound is prepared by bromination and amination steps. A detailed industrial process involves reacting 5-amino-2-bromobenzoic acid with inorganic acid, organic solvents, and water to form a mixed liquor. Subsequent diazotization with nitrite aqueous solution at low temperatures (around 10 °C) forms a diazonium salt, which is then subjected to iodination or other nucleophilic substitution reactions. This process yields the intermediate in high yield (~82.8%) and purity confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The introduction of the nitro group at the 5-position or on the ethenyl side chain is achieved through controlled nitration reactions:
- Nitration of 2-Bromobenzoic Acid to 2-Bromo-5-nitrobenzoic Acid
A well-documented synthesis involves nitration of commercially available 2-bromobenzoic acid using a cold mixture of sulfuric acid and nitric acid. The reaction is conducted at temperatures below 5 °C for 1 hour to avoid over-nitration or side reactions. After completion, the reaction mixture is poured into ice water, and the precipitated product is filtered and purified. This method achieves a high yield of 96% with a melting point consistent with literature values (180-181 °C). The product structure is confirmed by ^1H NMR spectroscopy showing characteristic aromatic proton shifts.
| Parameter | Details |
|---|---|
| Starting Material | 2-Bromobenzoic acid (9.90 g, 49.3 mmol) |
| Reagents | H2SO4 (25 mL), HNO3 (12 mL) |
| Temperature | < 5 °C |
| Reaction Time | 1 hour |
| Yield | 96% |
| Product Melting Point | 180-181 °C |
| Analytical Methods | ^1H NMR (400 MHz, DMSO-d6) |
Formation of the 5-Bromo-2-[(2-Nitroethenyl)amino]- Moiety
The key step in synthesizing benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- involves coupling the amino group with a nitroethenyl fragment. Although direct literature on this exact compound is limited, the synthetic approach can be inferred from related diazotization and substitution reactions:
Diazotization and Subsequent Coupling
Starting from 5-amino-2-bromobenzoic acid, the amino group is diazotized using nitrite aqueous solution under acidic conditions at low temperatures (~10 °C). The resulting diazonium salt intermediate can then be reacted with nitroethenyl-containing nucleophiles or undergo coupling reactions to introduce the nitroethenyl amino substituent. The reaction is quenched with sodium bisulfite to remove excess nitrite and stabilize the product.Reaction Conditions and Yields
The diazotization step uses a mass ratio of 5-amino-2-bromobenzoic acid: inorganic acid: organic solvent: water of approximately 1:(1.5–2):(5–10):(5–10). Potassium nitrite aqueous solution (0.3–0.5 mass ratio nitrite to 1.3–1.5 water) is added dropwise under temperature control. After diazotization, potassium iodide or other nucleophiles can be added for substitution reactions, followed by quenching and purification. Yields for these steps are generally high, with reported yields around 82.8% for intermediate amino-bromo benzoic acids and up to 92% for halogenated derivatives.
Summary Table of Preparation Steps and Conditions
Analytical Validation
NMR Spectroscopy
^1H NMR data confirm the aromatic substitution pattern and presence of nitro and amino groups. For example, nitrated products show characteristic doublets and doublet of doublets corresponding to protons ortho and meta to substituents.Mass Spectrometry
MS analysis confirms molecular weights consistent with the substituted benzoic acid derivatives and their intermediates.Melting Point Melting points of synthesized intermediates match literature values, confirming purity and identity.
Q & A
Q. What spectroscopic techniques are recommended to confirm the structure of 5-bromo-2-[(2-nitroethenyl)amino]benzoic acid?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography is essential.
- 1H/13C NMR : Assign peaks for the bromo substituent (δ ~7.5–8.0 ppm for aromatic protons) and the nitroethenylamino group (δ ~6.5–7.2 ppm for vinyl protons). Coupling patterns may reveal conjugation effects .
- IR : Confirm the presence of nitro (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) groups .
- X-ray crystallography : Resolve spatial arrangement and bond angles, particularly to verify the planar geometry of the nitroethenyl moiety .
Q. What are common synthetic routes to introduce the 2-nitroethenylamino substituent on benzoic acid derivatives?
- Methodological Answer : The nitroethenylamino group can be introduced via nucleophilic substitution or condensation reactions:
- Condensation : React 5-bromo-2-aminobenzoic acid with nitroethylene derivatives (e.g., nitroethyl acetate) under acidic catalysis. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Cross-coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple pre-functionalized nitroethenyl precursors to the aromatic ring. Optimize solvent polarity (e.g., DMF vs. THF) to enhance yield .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by dynamic effects from the nitroethenyl group?
- Methodological Answer : Unexpected splitting or broadening in NMR spectra may arise from restricted rotation of the nitroethenyl group. Strategies include:
- Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to reduce rotational barriers and simplify splitting patterns .
- Deuterated solvents : Use DMSO-d6 to stabilize intramolecular hydrogen bonding, which may suppress conformational exchange .
- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to confirm spatial proximity between the nitroethenyl and adjacent substituents .
Q. What factors influence regioselectivity during the coupling of 5-bromo-2-aminobenzoic acid with nitroethylene derivatives?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects:
- Electronic directing : The electron-withdrawing nitro group directs electrophilic attack to the ortho/para positions relative to the amino group. Computational modeling (DFT) can predict favored sites .
- Catalyst choice : Palladium catalysts with bulky ligands (e.g., XPhos) favor coupling at less hindered positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields of para-substituted products .
Q. How does the nitroethenyl group affect the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should include:
- Acidic conditions (pH < 3) : Protonation of the amino group may lead to nitro group reduction. Monitor via UV-Vis (λmax shifts ~20 nm upon degradation) .
- Basic conditions (pH > 10) : Hydrolysis of the nitroethenyl group to a ketone is possible. Use LC-MS to detect intermediates (e.g., m/z +18 for water addition) .
Data Contradiction Analysis
Q. If elemental analysis and mass spectrometry show inconsistent purity levels, what steps should be taken?
- Methodological Answer : Discrepancies may arise from hygroscopicity or byproducts. Proceed as follows:
- Replicate elemental analysis : Dry the sample under vacuum (24 hr, 40°C) to remove moisture .
- HPLC-MS : Detect trace impurities (e.g., unreacted starting material or oxidation byproducts) using a C18 column (acetonitrile/water gradient) .
- Thermogravimetric analysis (TGA) : Assess decomposition profiles to identify volatile contaminants .
Reaction Optimization Table
| Reaction Type | Key Reagents/Conditions | Monitoring Method |
|---|---|---|
| Nitroethenylamination | Nitroethyl acetate, H2SO4 (cat.), 80°C | TLC (ethyl acetate/hexane 1:2) |
| Palladium-catalyzed coupling | Pd(PPh₃)₄, K2CO3, DMF, 100°C | HPLC (retention time ~8.2 min) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
